molecular formula C14H12ClFN2O2 B4597234 2-(2-chloro-6-fluorophenyl)-N-(6-methoxy-3-pyridinyl)acetamide

2-(2-chloro-6-fluorophenyl)-N-(6-methoxy-3-pyridinyl)acetamide

Cat. No.: B4597234
M. Wt: 294.71 g/mol
InChI Key: MUPUDPSXIJAPNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chloro-6-fluorophenyl)-N-(6-methoxy-3-pyridinyl)acetamide is a useful research compound. Its molecular formula is C14H12ClFN2O2 and its molecular weight is 294.71 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 294.0571335 g/mol and the complexity rating of the compound is 332. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Research on chloroacetamide herbicides, including acetochlor and metolachlor, which share structural similarities with the compound , has been conducted to understand their metabolism in human and rat liver microsomes. These studies are essential for assessing the environmental and health impacts of these herbicides. Metabolic pathways involve complex activation that could lead to DNA-reactive products, highlighting the importance of studying these compounds for safety and environmental considerations (Coleman et al., 2000).

Thrombin Inhibitors

"2-(2-Chloro-6-fluorophenyl)acetamides" have been identified as potent thrombin inhibitors, which are crucial in developing anticoagulant therapies. This research provides a basis for understanding how structural modifications affect the biological activity of compounds, offering potential pathways for therapeutic applications (Lee et al., 2007).

Antibodies Development for Herbicide Detection

The development of specific antibodies against acetochlor for detecting this herbicide in environmental samples demonstrates the application of chemistry in environmental monitoring and safety. This work underscores the broader applicability of chemical research in creating diagnostic tools for maintaining environmental health (Yakovleva et al., 2002).

Anticancer Properties of Acetamide Derivatives

Research into novel "2-chloro N-aryl substitutedacetamide derivatives" for anticancer activity highlights the potential of structurally similar compounds in therapeutic applications. These studies explore the cytotoxic effects on various cancer cell lines, contributing to the development of new cancer treatments (Vinayak et al., 2014).

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-(6-methoxypyridin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O2/c1-20-14-6-5-9(8-17-14)18-13(19)7-10-11(15)3-2-4-12(10)16/h2-6,8H,7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPUDPSXIJAPNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-chloro-6-fluorophenyl)-N-(6-methoxy-3-pyridinyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(2-chloro-6-fluorophenyl)-N-(6-methoxy-3-pyridinyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(2-chloro-6-fluorophenyl)-N-(6-methoxy-3-pyridinyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(2-chloro-6-fluorophenyl)-N-(6-methoxy-3-pyridinyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(2-chloro-6-fluorophenyl)-N-(6-methoxy-3-pyridinyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(2-chloro-6-fluorophenyl)-N-(6-methoxy-3-pyridinyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.